2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide is a chemical compound with the CAS Number 1240528-67-9. It belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities, including antimicrobial and anti-cancer properties. This compound is characterized by its unique nitrogen-containing heterocyclic structure, making it a subject of interest in medicinal chemistry.
The compound can be classified as follows:
The synthesis of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide involves several key steps:
These methods highlight the complexity and precision required in synthesizing nitrogen-containing heterocycles.
The molecular structure of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide can be represented using various structural identifiers:
InChI=1S/C8H9N3.BrH/c1-6-4-11-5-7(9)2-3-8(11)10-6;/h2-5H,9H2,1H3;1H
This code provides a unique identifier for computational purposes.
CC1=CN2C=C(C=CC2=N1)N.Br
This notation allows for easy representation of the compound's structure in various chemical databases.
The compound exhibits reactivity typical of nitrogen heterocycles:
These reactions are essential for expanding the chemical library of imidazo[1,2-a]pyridine derivatives.
The mechanism of action for compounds like 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide often involves interaction with biological targets such as enzymes or receptors. While specific mechanisms for this compound may not be fully elucidated, similar compounds have shown:
These mechanisms underscore the therapeutic potential of imidazo[1,2-a]pyridine derivatives.
The physical and chemical properties are critical for determining suitable applications and handling procedures in laboratory settings.
The applications of 2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide span various fields:
These applications highlight its significance in drug discovery and development processes.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2